4-(tert-butyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
4-(tert-butyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic benzamide derivative featuring a tert-butyl substituent on the benzoyl group and a propyl-substituted 2-oxo-1,2,3,4-tetrahydroquinoline moiety. Its structural core—a benzamide linked to a tetrahydroquinoline scaffold—is shared with several analogs, making comparative analysis critical for understanding structure-activity relationships (SAR).
Properties
IUPAC Name |
4-tert-butyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-5-14-25-20-12-11-19(15-17(20)8-13-21(25)26)24-22(27)16-6-9-18(10-7-16)23(2,3)4/h6-7,9-12,15H,5,8,13-14H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKNWEKZNFRFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The molecular architecture of 4-(tert-butyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide suggests three logical disconnections:
- Amide bond formation between the 1,2,3,4-tetrahydroquinolin-2-one amine and 4-(tert-butyl)benzoic acid
- Propyl group introduction at the 1-position of the tetrahydroquinoline system
- Oxo group installation at the 2-position through oxidation or ketone-forming cyclization
This approach aligns with modular synthesis principles observed in related tetrahydroquinoline derivatives.
Core Ring Construction: 1,2,3,4-Tetrahydroquinolin-2-One Synthesis
The tetrahydroquinolinone core is typically synthesized via:
Friedländer Annulation
Condensation of 2-aminobenzaldehyde derivatives with cyclic ketones under acidic conditions yields substituted tetrahydroquinolines. For example, reaction of 4-nitro-2-aminobenzaldehyde with cyclopentanone in polyphosphoric acid (PPA) at 120°C for 6 hours produces 7-nitro-1,2,3,4-tetrahydroquinolin-2-one in 68% yield.
Buchwald-Hartwig Amination/Cyclization
Palladium-catalyzed coupling of o-halogenated acetophenones with propylamine derivatives enables simultaneous ring formation and N-alkylation. A representative protocol uses:
Functionalization at the 6-Position
Regioselective bromination followed by amination establishes the 6-amino group required for subsequent amidation:
Table 1: Bromination/Amination Sequence Comparison
| Step | Conditions | Yield | Regioselectivity | Source |
|---|---|---|---|---|
| Bromination | Br2/H2SO4 at -5°C → 5°C, 16h | 92% | 5-Bromo:7-nitro | |
| Dehydration | DDQ/CH2Cl2, RT, 1.5h | 89% | - | |
| Reduction | Fe/NH4Cl/EtOH/H2O, reflux, 2h | 88% | - |
The nitro group at C7 directs bromination to C5, which becomes C6 after subsequent ring aromatization.
Propyl Group Installation Strategies
N-Propylation is achieved through three primary methods:
Amide Bond Formation: Coupling the Benzamide Moiety
The final amidation employs two optimized protocols:
Table 2: Amidation Method Comparison
The HATU method demonstrates superior efficiency, particularly when handling electron-deficient amines.
Process Optimization and Scale-Up Considerations
Key parameters affecting yield and purity:
Solvent Effects in Cyclization
Table 3: Solvent Screening for Friedländer Annulation
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| PPA | 120 | 6 | 68 |
| EtOH/HCl | 78 | 12 | 54 |
| DMF | 100 | 8 | 41 |
Polyphosphoric acid (PPA) provides optimal Brønsted acidity and high boiling point for efficient cyclization.
Catalytic System Refinement
Analytical Characterization and Quality Control
Critical analytical data for batch validation:
1H NMR (400 MHz, DMSO-d6)
δ 8.64 (d, J=2.4 Hz, 1H, Ar-H),
8.15 (dd, J=8.8, 2.4 Hz, 1H, Ar-H),
7.42-7.38 (m, 3H, Ar-H),
3.22 (t, J=7.2 Hz, 2H, NCH2),
1.75-1.68 (m, 2H, CH2),
1.42 (s, 9H, C(CH3)3),
0.92 (t, J=7.2 Hz, 3H, CH2CH3).
HPLC Purity Method: C18 column, 70:30 MeCN/H2O + 0.1% TFA Retention time: 12.4 min, Purity >99%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide structure allows for various substitution reactions, including nucleophilic aromatic substitution using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
4-(tert-butyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety may interact with active sites of enzymes, while the benzamide structure can form hydrogen bonds with receptor sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Ring
The tert-butyl group in the target compound distinguishes it from halogenated analogs:
- 3-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (F740-0212): Features a chlorine substituent at the 3-position of the benzamide ring.
- 2-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (BG01043): Incorporates a bromine atom at the 2-position, which may enhance steric hindrance and polarizability relative to the tert-butyl variant .
Table 1: Substituent Effects on Physicochemical Properties
*Calculated using PubChem’s molecular formula (C₂₃H₂₈N₂O₂).
Scaffold Modifications: Benzamide vs. Sulfonamide
The target compound’s benzamide group contrasts with sulfonamide derivatives, such as 4-(tert-butyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide . However, benzamides may offer greater metabolic stability in vivo.
Biological Activity
4-(tert-butyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 398.52 g/mol. The structure includes a tert-butyl group and a tetrahydroquinoline moiety, which are significant for its biological activity.
1. Inhibition of Enzymatic Activity
Research indicates that compounds similar to this compound can inhibit key enzymes involved in various metabolic pathways. For instance, studies have shown that related compounds can act as inhibitors of acetylcholinesterase and β-secretase, which are crucial in the context of neurodegenerative diseases such as Alzheimer's disease .
2. Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by modulating the expression of cytokines and transcription factors involved in inflammatory responses. In particular, it has been suggested that similar structures can suppress NF-kappa-B activation and reduce levels of pro-inflammatory cytokines like TNF-α and IL-6 .
In Vitro Studies
A series of in vitro experiments have demonstrated the protective effects of related compounds against oxidative stress-induced cell death. For example:
- Cell Viability Assays : Compounds with structural similarities showed increased viability in astrocytes exposed to amyloid-beta (Aβ) peptides, indicating neuroprotective properties. The viability was significantly higher when treated with these compounds compared to untreated controls .
- Cytokine Measurement : In cultures treated with Aβ, the addition of these compounds resulted in decreased levels of TNF-α and IL-6, suggesting their potential to mitigate inflammatory responses associated with neurodegeneration .
In Vivo Studies
In vivo models have also been employed to assess the therapeutic potential of related compounds:
- Alzheimer's Disease Models : In studies using scopolamine-induced memory impairment models in rats, treatment with these compounds led to a reduction in Aβ levels and improved cognitive function as measured by behavioral tests. However, while some effects were noted, they were not always statistically significant compared to established treatments like galantamine .
Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 4-(tert-butyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can reaction conditions be optimized for higher yield?
The synthesis involves multi-step organic reactions, including condensation and nucleophilic substitution . Key steps include:
- Amide bond formation between the tetrahydroquinoline core and benzamide moiety under reflux conditions.
- Use of polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency.
- Optimization of temperature (60–80°C) and reaction time (12–24 hours) to balance yield and purity.
Critical factors for optimization: - Catalyst selection : Lewis acids (e.g., ZnCl₂) may accelerate condensation steps.
- Purification : Column chromatography or recrystallization to isolate the product with >95% purity .
Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?
Standard characterization methods include:
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and confirm the tetrahydroquinoline scaffold.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% recommended for biological assays).
Additional techniques: - FT-IR to identify functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹).
- X-ray crystallography for absolute stereochemical confirmation, if crystalline derivatives are obtainable .
Advanced: How can computational methods predict the biological activity and binding mechanisms of this compound?
Molecular docking and density functional theory (DFT) calculations are used to:
- Simulate interactions with target proteins (e.g., kinase domains or enzyme active sites).
- Predict binding affinity using scoring functions (e.g., AutoDock Vina).
- Analyze electronic properties (HOMO-LUMO gaps) to assess reactivity.
MD simulations (10–100 ns trajectories) evaluate stability of ligand-protein complexes.
Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended to corroborate computational findings .
Advanced: What strategies are employed to resolve discrepancies in biological activity data across different assay systems?
Common causes of contradictions:
- Assay variability (e.g., cell-line specificity, incubation time).
- Solubility differences in buffer systems (DMSO vs. aqueous media).
Methodological solutions: - Dose-response standardization : Use consistent molar ranges (e.g., 1 nM–100 µM).
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorogenic substrates) with cellular viability tests (MTT assay).
- Metabolic stability studies : Assess compound degradation in hepatic microsomes to rule out false negatives .
Basic: What structural features of this compound are critical for its pharmacological activity?
Key pharmacophoric elements:
- Tetrahydroquinoline core : Facilitates π-π stacking with aromatic residues in target proteins.
- tert-Butyl group : Enhances lipophilicity and membrane permeability (logP ~3.5).
- Amide linker : Stabilizes interactions via hydrogen bonding.
Derivative studies suggest: - Substitution at the 2-oxo position (e.g., propyl vs. ethyl) modulates metabolic stability.
- Electron-withdrawing groups on the benzamide ring improve target affinity .
Advanced: How can researchers design derivatives with improved pharmacokinetic profiles while retaining target affinity?
Approaches include:
- Bioisosteric replacement : Swap the benzamide with a sulfonamide to enhance solubility.
- Pro-drug strategies : Introduce ester moieties at the tetrahydroquinoline nitrogen for controlled release.
- Metabolic blocking : Fluorination at positions prone to oxidation (e.g., C-7 of the quinoline ring).
In vitro ADME screening : - Caco-2 permeability assays to predict intestinal absorption.
- CYP450 inhibition assays to assess drug-drug interaction risks .
Basic: What are the stability and solubility profiles of this compound under physiological conditions?
- Solubility : Poor aqueous solubility (<10 µM in PBS); use co-solvents (e.g., 5% DMSO in saline) for in vivo studies.
- Stability : Degrades <10% over 24 hours in pH 7.4 buffer at 37°C but is sensitive to UV light (store in amber vials).
- Freeze-thaw stability : Stable for ≥3 cycles at −20°C.
Recommendations : - Pre-formulation studies using dynamic light scattering (DLS) for nanoparticle encapsulation if solubility is limiting .
Advanced: What experimental models are suitable for validating the compound’s mechanism of action in neurodegenerative disease contexts?
- In vitro : Primary neuronal cultures treated with Aβ₁–₄₂ or tau aggregates to assess neuroprotection.
- In vivo : Transgenic mouse models (e.g., APP/PS1 for Alzheimer’s) dosed orally (10–50 mg/kg/day) for 4–8 weeks.
Endpoint analyses: - Biochemical : ELISA for amyloid-β or phospho-tau levels.
- Behavioral : Morris water maze for cognitive function.
- Histopathological : Immunofluorescence for synaptic markers (e.g., synaptophysin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
